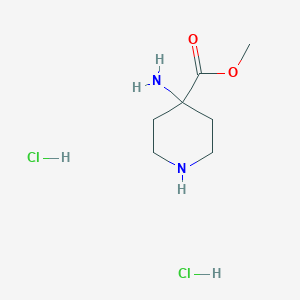

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

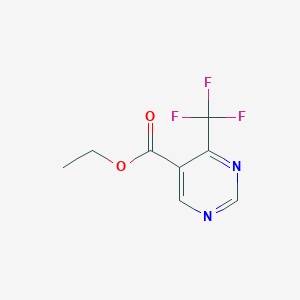

The synthesis of methyl 4-aminopiperidine-4-carboxylate derivatives involves several chemical reactions, starting from different precursor materials. One method describes the efficient synthesis of 4-substituted-4-aminopiperidine derivatives using isonipecotate as a starting material and employing Curtius rearrangement as a key step. This process allows for the introduction of various substituents at the 4-position of the piperidine ring, highlighting the versatility in synthesizing these compounds (Jiang, Song, & Long, 2004).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals their complex and diverse nature. The structural characterization of such compounds often involves X-ray diffraction and spectroscopic methods to determine the arrangement of atoms within the molecule. For example, a detailed structural analysis of a related compound, Di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate, was performed, showcasing the importance of structural analysis in understanding the properties of these compounds (Jin, Shou-Wen, Liu, Chen, & Wan-zhi, 2007).

Chemical Reactions and Properties

Chemical reactions involving methyl 4-aminopiperidine-4-carboxylate derivatives are central to their synthesis and application. These reactions often involve complex mechanisms, such as the Ugi four-component reaction, which has been utilized for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This demonstrates the compound's reactivity and the ability to form diverse derivatives through chemical synthesis (Malaquin, Jida, Gesquiere, Deprez-Poulain, Déprez, & Laconde, 2010).

Applications De Recherche Scientifique

Reductive Amination and Analgesics

- Reductive Amination of 2,6-Diarylpiperidin-4-ones : A study by Senguttuvan, Murugavelu, and Nagarajan (2013) explored the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. This process is significant as 4-aminopiperidines are of interest in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).

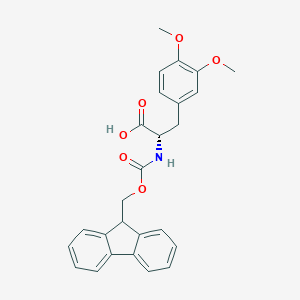

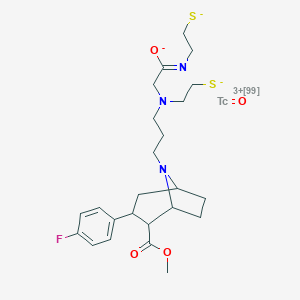

Synthesis of Carfentanil and Remifentanil

- Synthesis of 4-Aminopiperidine-4-Carboxylic Acid Derivatives : Malaquin et al. (2010) developed a two-step sequence involving an Ugi four-component reaction for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This method was successfully applied to synthesize drugs like carfentanil and remifentanil (Malaquin et al., 2010).

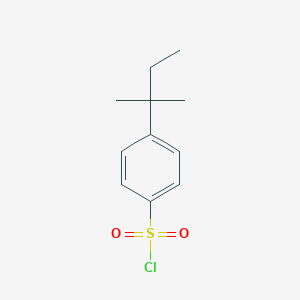

Drug Design and Metabolism

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s : Sun and Scott (2011) provided insights into the metabolism of 4-aminopiperidine drugs by cytochrome P450s, especially CYP3A4. Their findings suggested that molecular interactions between substrates and CYP3A4 are crucial for the N-dealkylation of these drugs, with implications for structure-based drug design (Sun & Scott, 2011).

Synthesis of Piperidine Derivatives

- Facile Synthesis of 4-Substituted-4-Aminopiperidine Derivatives : Jiang, Song, and Long (2004) described an efficient method to synthesize 4-differently substituted-4-aminopiperidine derivatives, a structural motif in bioactive compounds, using isonipecotate and Curtius rearrangement (Jiang, Song, & Long, 2004).

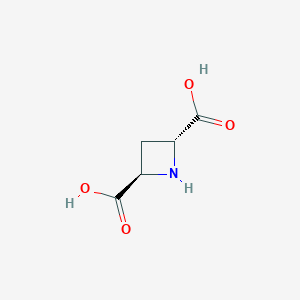

Enantioselective Synthesis

- Enantioselective Synthesis of Methyl 3-Aminopiperidine-2-Carboxylate : Kumaraswamy and Pitchaiah (2011) achieved an efficient enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate using catalytic aza-Henry reaction, highlighting its potential in chirality control (Kumaraswamy & Pitchaiah, 2011).

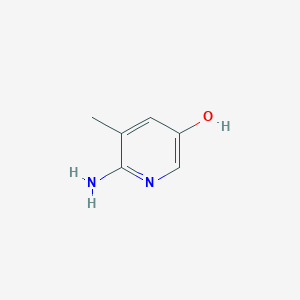

Antimicrobial Activity

- Antimicrobial Activity of Methyl-2-Aminopyridine-4-Carboxylate Derivatives : Nagashree et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial activity. Among them, certain compounds showed promising results compared to others in the series (Nagashree et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRCPOUAKWVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |

CAS RN |

161315-19-1 | |

| Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

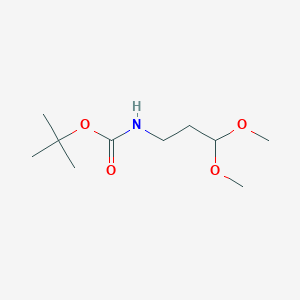

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)